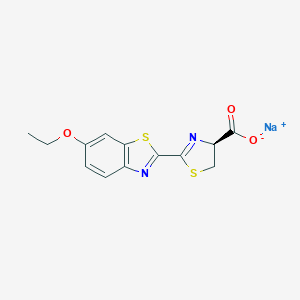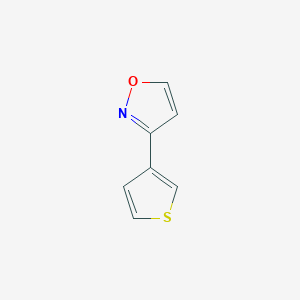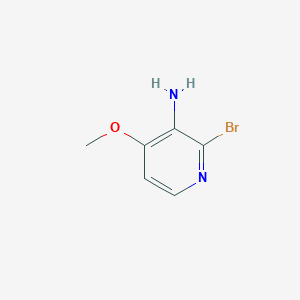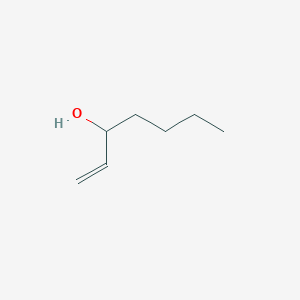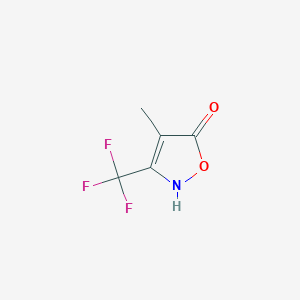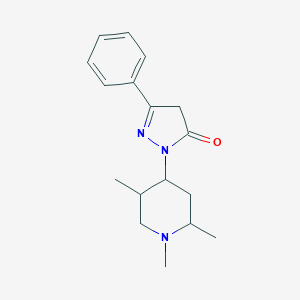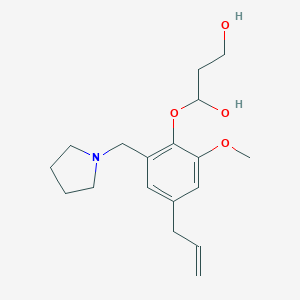![molecular formula C18H27N3O9S3 B034299 Tris[2-(3-mercaptopropionyloxietil)] isocianurato CAS No. 36196-44-8](/img/structure/B34299.png)
Tris[2-(3-mercaptopropionyloxietil)] isocianurato
Descripción general
Descripción
2,4,6-Tribromophenyl caproate, also known as 2,4,6-tribromophenyl caproic acid ester, is a chemical compound with the molecular formula C12H13Br3O2 and a molecular weight of 428.94 g/mol . This compound is primarily known for its antifungal properties and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenyl caproate is widely used in scientific research due to its antifungal properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to fungal infections and their treatment.
Medicine: Investigated for its potential use in antifungal therapies.
Industry: Utilized in the production of antifungal coatings and preservatives.
Mecanismo De Acción
The antifungal activity of 2,4,6-tribromophenyl caproate is primarily due to its ability to disrupt the cell membrane of fungi. The compound interacts with the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in the death of the fungal cells. The molecular targets include membrane lipids and proteins involved in maintaining cell membrane integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromophenyl caproate typically involves the esterification of 2,4,6-tribromophenol with caproic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
Industrial production of 2,4,6-tribromophenyl caproate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromophenyl caproate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenolic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Brominated phenolic acids.
Reduction: Less brominated phenolic compounds.
Substitution: Phenolic compounds with substituted functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol with similar antifungal properties.
2,4,6-Tribromoanisole: Another brominated compound used in antifungal applications.
2,4,6-Tribromophenyl acetate: An ester of 2,4,6-tribromophenol with similar chemical properties.
Uniqueness
2,4,6-Tribromophenyl caproate is unique due to its specific ester linkage with caproic acid, which imparts distinct chemical and physical properties compared to other similar compounds. This ester linkage enhances its solubility and stability, making it more effective in certain applications .
Propiedades
IUPAC Name |
2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKONAWMNQERAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067959 | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36196-44-8 | |
| Record name | 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36196-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036196448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester a promising candidate for biomedical applications?
A1: This compound, often referred to as TEMPIC, demonstrates significant potential in biomedical engineering, particularly in the development of soft tissue adhesive patches (STAPs) and bone fixation materials. [, ] Its appeal stems from several key features:
- Biocompatibility: TEMPIC exhibits promising biocompatibility, as evidenced by encouraging results in cytotoxicity tests. [, ] This characteristic is crucial for minimizing adverse reactions when used in vivo.
- Tunable Mechanical Properties: When incorporated into composite materials, TEMPIC enables the creation of frameworks with a wide range of mechanical properties, from rigid structures suitable for bone fixation to soft and pliable STAPs. [, ] This versatility makes it adaptable to diverse biomedical applications.
- Efficient Crosslinking: TEMPIC readily participates in thiol-ene and thiol-yne coupling reactions, enabling rapid and efficient crosslinking under benign conditions, including the use of visible light. [, ] This property facilitates the fabrication of biomaterials with controlled architectures and properties.
Q2: How does the structure of Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester contribute to its function in biomaterials?
A2: The molecular structure of TEMPIC directly influences its functionality in biomaterial applications:
- Triazine-Trione Core: This rigid core provides a structural foundation and can influence the overall mechanical properties of the resulting material. []
- Ester Linkages: These linkages offer potential hydrolytic degradability, allowing for the controlled breakdown of the material within the body. [] This characteristic is essential for bioresorbable implants and drug delivery systems.
- Terminal Thiol Groups: The three thiol (-SH) groups act as reactive sites for thiol-ene or thiol-yne coupling reactions. [, ] These reactions enable the covalent attachment of TEMPIC to other molecules, facilitating the formation of crosslinked polymer networks and the incorporation of the compound into various material formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
